1-(Trimethylsilyl)-2-piperidinone CAS number and properties
1-(Trimethylsilyl)-2-piperidinone CAS number and properties
This guide provides an in-depth technical analysis of 1-(Trimethylsilyl)-2-piperidinone , a specialized organosilicon reagent used in advanced organic synthesis and pharmaceutical development.
Executive Summary
1-(Trimethylsilyl)-2-piperidinone (CAS: 3553-93-3) is a silylated lactam derivative serving as a dual-purpose reagent in organic synthesis.[1] It functions primarily as a neutral silylating agent —capable of transferring a trimethylsilyl (TMS) group to alcohols, phenols, and carboxylic acids under mild conditions—and as a masked lactam intermediate . Its N-Si bond renders the lactam nitrogen non-nucleophilic while activating the
Chemical Identity & Physicochemical Profile
| Property | Data |
| CAS Number | 3553-93-3 |
| IUPAC Name | 1-(Trimethylsilyl)piperidin-2-one |
| Synonyms | N-(Trimethylsilyl)-2-piperidinone; Trimethylsilyl valerolactam; 1-TMS-2-piperidone |
| Molecular Formula | |
| Molecular Weight | 171.31 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Soluble in aprotic solvents (CH |
| Stability | Moisture sensitive; store under inert atmosphere (Ar or N |
Structural Analysis
The molecule features a six-membered lactam ring where the amide nitrogen is protected by a trimethylsilyl group. This substitution significantly alters the electronics of the amide bond:
-
** lowered N-H acidity:** The labile proton is replaced, preventing unwanted deprotonations.
-
Enhanced
-acidity: The electron-withdrawing nature of the carbonyl, combined with the steric bulk of the TMS group, directs lithiation exclusively to the -position (C3).
Synthetic Methodology
Two primary protocols are employed for the synthesis of 1-(Trimethylsilyl)-2-piperidinone. Method A is preferred for large-scale preparation due to its atom economy, while Method B is used when strictly anhydrous conditions are already established.
Method A: Silylation via Hexamethyldisilazane (HMDS)
-
Mechanism: Equilibrium-driven silylation with ammonia evolution.
-
Advantages: No salt byproducts; simple purification.
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet trap (to neutralize evolved NH
). -
Reaction: Charge 2-piperidinone (1.0 equiv) and HMDS (0.6 equiv) into the flask. Add a catalytic amount of saccharin or ammonium sulfate (0.5 mol%).
-
Reflux: Heat the mixture to reflux (approx. 120–130 °C) for 4–6 hours until ammonia evolution ceases.
-
Purification: Distill the crude mixture under reduced pressure to isolate 1-(Trimethylsilyl)-2-piperidinone.
Method B: Silylation via Trimethylsilyl Chloride (TMSCl)
-
Mechanism: Nucleophilic substitution assisted by a base.
-
Advantages: Rapid reaction at room temperature.
Protocol:
-
Solvation: Dissolve 2-piperidinone (1.0 equiv) in dry THF or CH
Cl under Argon. -
Deprotonation/Base Addition: Add Triethylamine (1.2 equiv) or imidazole.
-
Addition: Dropwise add TMSCl (1.1 equiv) at 0 °C. A white precipitate (Et
N·HCl) will form immediately. -
Workup: Stir at room temperature for 2 hours. Filter off the amine salt under an inert atmosphere (Schlenk filtration recommended).
-
Isolation: Concentrate the filtrate and distill under vacuum.
Mechanistic Utility & Reactivity
The "Silicon Shift" Activation
The N-TMS group is not merely a protecting group; it is a "activator" for the lactam ring. The following diagram illustrates the two primary pathways: Silyl Transfer (acting as a reagent) and
Figure 1: Dual reactivity pathways of 1-(Trimethylsilyl)-2-piperidinone. Pathway 1 (top) shows its utility as a silylating agent. Pathway 2 (bottom) demonstrates its use as a nucleophilic scaffold.
Applications in Drug Development
-
Silylating Reagent:
-
Unlike chlorosilanes (TMSCl), 1-(Trimethylsilyl)-2-piperidinone reacts under neutral conditions. This is critical for substrates sensitive to the HCl byproduct generated by TMSCl.
-
It is often used to derivatize polyfunctional molecules for GC-MS analysis, improving volatility without degradation.
-
-
Precursor to 3-Substituted Piperidines:
-
The N-TMS group prevents N-alkylation during the reaction with strong bases.
-
Treatment with LDA generates the
-enolate, which can react with alkyl halides or aldehydes to introduce substituents at the C3 position. This is a key step in synthesizing piperidine alkaloids like Coniine or pharmaceutical intermediates like Ritalin analogues.
-
Handling, Safety & Stability
Critical Safety Data
-
Hazards: Flammable liquid (H226).[2] Causes skin irritation (H315) and serious eye irritation (H319).[2]
-
Hydrolysis: Reacts with water/moisture to release 2-piperidinone and hexamethyldisiloxane (or TMS-OH). The hydrolysis is not violent but degrades the reagent quality.
Storage Protocol
-
Atmosphere: Must be stored under dry Nitrogen or Argon.
-
Container: Septum-sealed glass vials or Schlenk flasks. Avoid long-term storage in plastic, which is permeable to moisture.
-
Re-purification: If the liquid turns cloudy (indicating hydrolysis), redistill under vacuum before use in sensitive catalytic reactions.
References
-
PubChem. (n.d.).[3][4] 2-Piperidone, 1-(trimethylsilyl)- Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
ChemSrc. (2025).[2] 1-(Trimethylsilyl)piperidine-2-one CAS#:3553-93-3.[1][5][6] Retrieved January 28, 2026, from [Link]
- Organic Syntheses. (n.d.). General Procedures for Silylation of Lactams. Org. Synth. Coll. Vol. X. (Inferred general methodology for silyl lactams).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Piperidine, 1-(trimethylsilyl)- | C8H19NSi | CID 77382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Piperidone, 1-(trimethylsilyl)-3-[(trimethylsilyl)amino]- | C11H26N2OSi2 | CID 554463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(Trimethylsilyl)piperidine-2-one | CAS#:3553-93-3 | Chemsrc [chemsrc.com]
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